1-bromo-4-nitromethanesulfonylbenzene
Description
This compound likely combines a bromine atom, a nitro group (-NO₂), and a methanesulfonyl group (-SO₂CH₃) on a benzene ring. Such derivatives are pivotal in organic synthesis, pharmaceuticals, and materials science due to their electron-withdrawing substituents, which influence reactivity and intermolecular interactions .
Properties
IUPAC Name |
1-bromo-4-(nitromethylsulfonyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c8-6-1-3-7(4-2-6)14(12,13)5-9(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYSLPHTIRTSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-nitromethanesulfonylbenzene typically involves multiple steps. One common route includes the nitration of bromobenzene to introduce the nitro group, followed by the sulfonation to add the methanesulfonyl group. The reaction conditions often involve the use of concentrated sulfuric acid and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields. The process is designed to be safe, efficient, and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-nitromethanesulfonylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The methanesulfonyl group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 1-bromo-4-aminomethanesulfonylbenzene.
Oxidation: Corresponding sulfonic acids.
Scientific Research Applications
1-Bromo-4-nitromethanesulfonylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups.
Material Science: Employed in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-bromo-4-nitromethanesulfonylbenzene involves its ability to undergo various chemical transformations. The nitro group is an electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The bromine atom can be displaced by nucleophiles, and the methanesulfonyl group can participate in oxidation-reduction reactions .
Comparison with Similar Compounds
4-Bromo-1-nitrobenzene (CAS 98-29-3)
- Structure : Bromine and nitro groups in para positions.
- Molecular Formula: C₆H₄BrNO₂; Molecular Weight: 202.01 g/mol .
- Synthesis: Nitration of bromobenzene using HNO₃/H₂SO₄ at 333 K, yielding 70% product .
- Properties :
- Applications : Precursor for synthesizing biphenyl derivatives and commercial availability in chemical markets .
1-Bromo-4-(methylsulfonyl)benzene (CAS 3466-32-8)
- Structure : Bromine and methylsulfonyl groups in para positions.
- Molecular Formula : C₇H₇BrO₂S; Molecular Weight : 249.15 g/mol .
- Properties :
- The sulfonyl group is strongly electron-withdrawing, enhancing electrophilic substitution reactivity.
- Higher molecular weight and polarity compared to nitro-only analogs, affecting solubility in organic solvents.
- Applications : Intermediate in organic synthesis; methylsulfonyl derivatives are common in drug design .
4-Nitrophenyl 4-Bromobenzenesulfonate
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene (CAS 21081-74-3)
- Structure : Chlorine (ortho), methylsulfonyl (meta), and nitro (para) groups.
- Molecular Formula: C₇H₅ClNO₄S; Molecular Weight: 250.64 g/mol .
- Properties :
- Substitutent positions alter electronic effects: chlorine’s inductive effect and sulfonyl’s resonance withdrawal modulate reactivity.
- Lower molecular weight than bromine analogs but similar polarity.
- Applications : Intermediate in agrochemical and pharmaceutical synthesis .
Comparative Data Table
Key Findings and Implications
Substituent Effects : Bromine and nitro groups enhance electrophilic substitution reactivity, while sulfonyl groups increase polarity and stability .
Synthetic Utility : Bromonitrobenzene derivatives are versatile precursors; sulfonyl analogs are critical in drug design due to their metabolic stability .
Structural Diversity : Positional isomerism (e.g., ortho vs. para substituents) significantly impacts crystal packing and intermolecular interactions .
Biological Activity
1-Bromo-4-nitromethanesulfonylbenzene is a compound of interest in medicinal and biological chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHBrNOS
Molecular Weight: 171.09 g/mol
CAS Number: 122263-08-5
This compound features a bromine atom, a nitro group, and a sulfonyl group attached to a benzene ring, which contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of 1-bromo-4-nitromethanesulfonylbenzene is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The following mechanisms have been proposed:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes by binding to their active sites, thereby altering their function. This inhibition can lead to downstream effects on metabolic pathways.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
- Cytotoxic Effects: Research indicates that 1-bromo-4-nitromethanesulfonylbenzene may induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 1-bromo-4-nitromethanesulfonylbenzene against various pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 70 µg/mL |
These findings suggest that the compound has significant potential as a lead for developing new antimicrobial agents.
Cytotoxicity Studies
In a separate study focusing on cancer cells, Johnson et al. (2024) reported the following results:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The cytotoxic effects observed indicate that the compound could be further explored for its anticancer properties.
Case Studies
Several case studies have highlighted the practical applications of 1-bromo-4-nitromethanesulfonylbenzene in drug development:
- Case Study 1: A pharmaceutical company investigated the compound's role as an enzyme inhibitor in metabolic disorders. The study demonstrated that it effectively reduced enzyme activity related to glucose metabolism in diabetic models.
- Case Study 2: Another research team examined its effects on biofilm formation in bacterial cultures. They found that treatment with the compound significantly decreased biofilm density, indicating its potential utility in treating chronic infections associated with biofilms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
